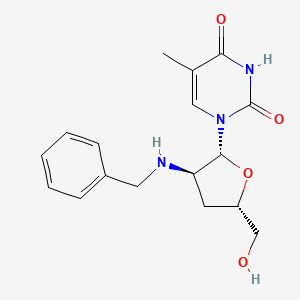
Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule by removing the hydroxyl groups at the 2’ and 3’ positions and adding a phenylmethylamino group at the 2’ position results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of uridine are protected using a suitable protecting group, such as a trityl group.
Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents like tributyltin hydride and a radical initiator.
Deprotection: The protecting groups are removed to yield 2’,3’-dideoxyuridine.
Amination: The 2’ position is then aminated using a phenylmethylamine derivative under suitable conditions to introduce the phenylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenylmethylamino group.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly those involving RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or nucleases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-β-Amino-2’,3’-dideoxy-5’-O-trityl-5-methyl uridine: Another nucleoside analog with antitumor activity.
Uridine triacetate: A prodrug of uridine used for the treatment of hereditary orotic aciduria and as a rescue agent for fluorouracil toxicity.
Uniqueness
Uridine, 2’,3’-dideoxy-5-methyl-2’-((phenylmethyl)amino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis and function makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
134935-09-4 |
|---|---|
Formule moléculaire |
C17H21N3O4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-(benzylamino)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-15(11)22)16-14(7-13(10-21)24-16)18-8-12-5-3-2-4-6-12/h2-6,9,13-14,16,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,16+/m0/s1 |
Clé InChI |
ACOCQMUXUHLWCH-SQWLQELKSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)NCC3=CC=CC=C3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


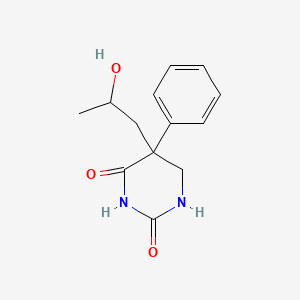
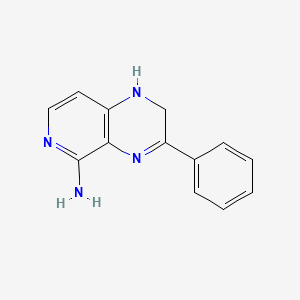
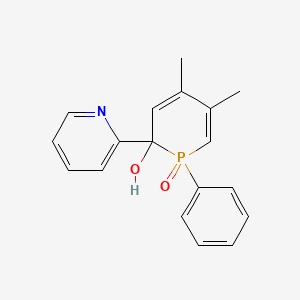
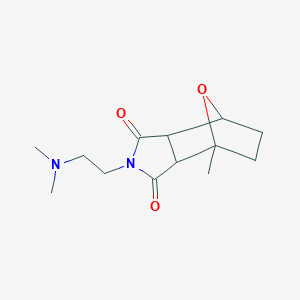

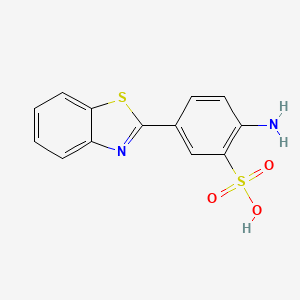

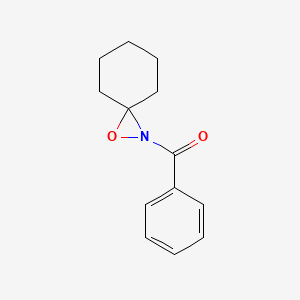


![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)



